methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Analysis
The molecular structure of compounds similar to methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has been a subject of various studies to understand their crystalline structure and properties. For instance, the structure of Methyl N-(3,4-bis(4-nitrophenyl)-2,5-di-oxo-2,5-dihydro-1-pyrrolyl)carbamate was analyzed at 140 K, revealing insights into its crystallographic dimensions and hydrogen bonding patterns (Boubekeur et al., 1991).
Synthesis and Transformations
The synthesis and transformations of related carbamate compounds have been explored, highlighting various methods to achieve different structural variations. For example, the oxidation of methyl (4-acetylphenyl)carbamate led to the creation of new compounds with potential applications in various fields (Velikorodov & Shustova, 2017).
Biological Roles and Applications
S-adenosylmethionine (SAM), a related compound, serves as a major methyl donor in biological systems, indicating the importance of methyl donors in various biochemical pathways. SAM's role in donating methylene, amino, ribosyl, and aminopropyl groups underlines the versatility of such compounds in biosynthesis and metabolic reactions (Fontecave et al., 2004).
Protecting Groups for Amines
The development of protecting groups such as the (1-methyl)cyclopropyl carbamate (MPoc) group for amines demonstrates the utility of carbamate compounds in synthetic organic chemistry. MPoc protected amines show resistance to various chemical conditions, highlighting the stability and applicability of such groups in complex chemical syntheses (Snider & Wright, 2011).
Metabolic Pathways and Modifications
The metabolic pathways and modifications of carbamates have been studied, showing that methylcarbamate insecticides undergo processes like hydrolysis, oxidation, and conjugation in biological systems. These studies provide insights into the environmental and biological fate of carbamate compounds (Knaak, 1971).
Properties
IUPAC Name |
methyl N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)21-15-8-10-17(11-9-15)28(25,26)22-16-4-2-13(3-5-16)12-18(23)20-14-6-7-14/h2-5,8-11,14,22H,6-7,12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWGCPRJYIJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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